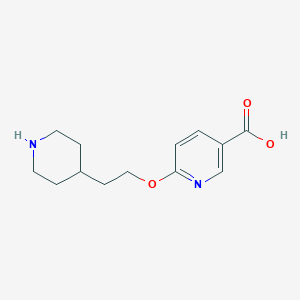

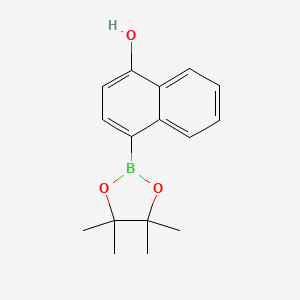

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol

Vue d'ensemble

Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol” is a chemical compound. It is often used in organic synthesis as a reagent and catalyst .

Synthesis Analysis

The synthesis of this compound often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

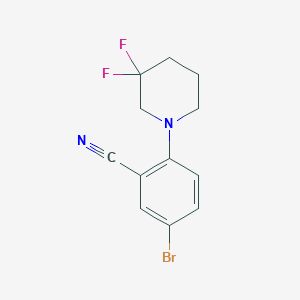

The molecular structure of this compound is characterized by the presence of a boron atom bonded to an oxygen atom, forming a dioxaborolane ring. This ring is further substituted with four methyl groups .Chemical Reactions Analysis

This compound is known to participate in various chemical reactions. It is often used in the Suzuki-Miyaura cross-coupling reaction . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .Applications De Recherche Scientifique

Development of New Synthesis Methods

A new building block for synthesizing biologically active derivatives, specifically 5,8-disila-5,6,7,8-tetrahydronaphthalene, has been developed using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol. This has been demonstrated in the synthesis of retinoid agonist disila-bexarotene, showcasing the compound's potential in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).

Synthesis and Characterization Studies

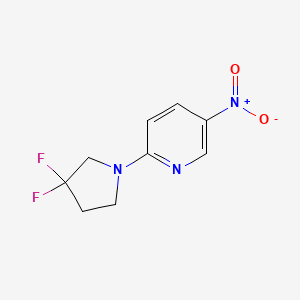

Research includes synthesizing and characterizing derivatives of this compound, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, with studies focused on confirming structure through various spectroscopic methods and X-ray diffraction, and theoretical calculations like DFT (Liao, Liu, Wang, & Zhou, 2022).

Application in Polymer Synthesis

The compound has been utilized for synthesizing naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers. This involves the direct borylation reaction on the parent heterocycle, highlighting its role in developing high-performance semiconducting polymers (Kawashima et al., 2013).

Development of Fluorescence Probes

This compound is also important in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). Different probes have been synthesized to observe varying fluorescence responses towards H2O2, indicating its significance in developing sensitive and specific biological sensors (Lampard et al., 2018).

Research on Crystal Structures and Properties

Extensive research has been conducted on the crystal structure and properties of various derivatives of this compound, with studies focusing on conformational analyses, molecular structure calculations, and physicochemical properties. This research is vital for understanding the compound's behavior in different chemical environments and its potential applications (Huang et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in organic synthesis reactions, particularly in borylation reactions .

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with their targets through borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst .

Biochemical Pathways

Similar compounds are known to participate in organic synthesis reactions, such as the suzuki-miyaura cross-coupling reaction .

Pharmacokinetics

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to have a melting point of 1660 to 1700 °C and are soluble in hot methanol .

Result of Action

Similar compounds are known to be used in organic synthesis reactions, particularly in borylation reactions .

Action Environment

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be air sensitive and should be stored under inert gas at a temperature between 2-8°c .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-10,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFWFPILWWBDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)

![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)